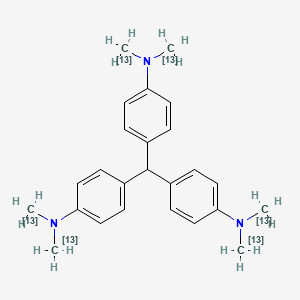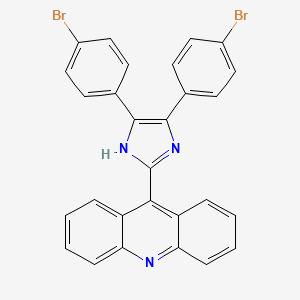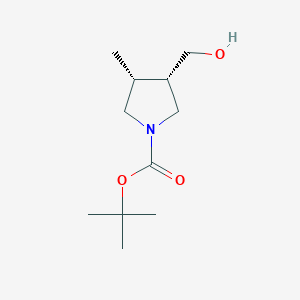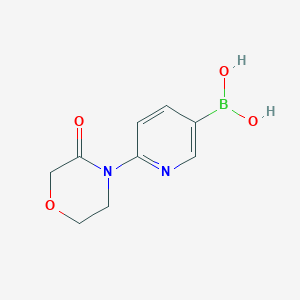
5-(2-Methylpropyl)-3-(phenylamino)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isobutyl-3-(phenylamino)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C13H17N3O2. It is a derivative of imidazolidine-2,4-dione, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-isobutyl-3-(phenylamino)imidazolidine-2,4-dione typically involves the reaction of isobutylamine with phenyl isocyanate to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Techniques such as vacuum filtration and crystallization are employed for product isolation and purification .
Analyse Chemischer Reaktionen
Types of Reactions
5-Isobutyl-3-(phenylamino)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.
Wissenschaftliche Forschungsanwendungen
5-Isobutyl-3-(phenylamino)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-isobutyl-3-(phenylamino)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: Known for its anticonvulsant properties.
5-Benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione: Exhibits antimicrobial activity.
5-Heptadecyl-1,3,4-thiadiazole-2-amine: Used in medicinal chemistry for its diverse biological activities.
Uniqueness
5-Isobutyl-3-(phenylamino)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl and phenylamino groups contribute to its unique reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
3242-65-7 |
|---|---|
Molekularformel |
C13H17N3O2 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
3-anilino-5-(2-methylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H17N3O2/c1-9(2)8-11-12(17)16(13(18)14-11)15-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,18) |
InChI-Schlüssel |
OCPBKGQSDIJRSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C(=O)N(C(=O)N1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)-1-(4-oxohex-5-yn-1-yl)pyridin-1-ium chloride](/img/structure/B12934025.png)

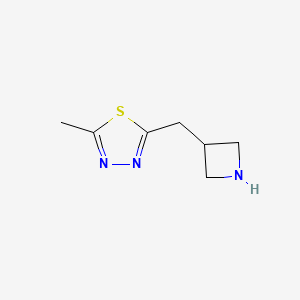
![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)


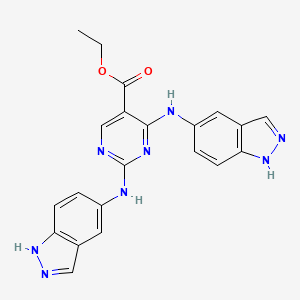
![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)

![6-(tert-Butoxycarbonyl)-2,2-difluoro-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B12934082.png)
